molecular formula C10H5F6N B1362215 2,5-Bis(trifluoromethyl)phenylacetonitrile CAS No. 302911-99-5

2,5-Bis(trifluoromethyl)phenylacetonitrile

Cat. No. B1362215
M. Wt: 253.14 g/mol
InChI Key: PMNBXHKKVPKJER-UHFFFAOYSA-N
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Description

2,5-Bis(trifluoromethyl)phenylacetonitrile is a chemical compound with the linear formula (CF3)2C6H3CH2CN . It has a molecular weight of 253.14 .


Synthesis Analysis

2,5-Bis(trifluoromethyl)phenylacetic acid has been synthesized through various methods, including Friedel-Crafts acylation, Heck reaction, and Suzuki coupling. These methods involve the reaction of various starting materials with appropriate catalysts and reagents.


Molecular Structure Analysis

The molecular structure of 2,5-Bis(trifluoromethyl)phenylacetonitrile is represented by the linear formula (CF3)2C6H3CH2CN . This indicates that the molecule consists of a phenyl ring substituted with two trifluoromethyl groups at the 2 and 5 positions, and an acetonitrile group attached to the phenyl ring .


Physical And Chemical Properties Analysis

2,5-Bis(trifluoromethyl)phenylacetonitrile has a refractive index of 1.426 (lit.) and a boiling point of 225 °C (lit.) . It has a density of 1.434 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Synthesis and Chemical Reactivity :

    • Kangani, Day, and Kelley (2008) described a method for the synthesis of benzonitriles and corresponding phenylacetonitriles from phenylacetic acids, potentially applicable to compounds like 2,5-Bis(trifluoromethyl)phenylacetonitrile (Kangani, Day, & Kelley, 2008).
    • Langer, Anders, and Döring (2001) discussed the synthesis of functionalized indoles by reacting the dianion of phenylacetonitrile with oxalic acid bis(imidoyl)chlorides, indicating a method for creating complex organic structures (Langer, Anders, & Döring, 2001).
  • Catalytic and Bioreduction Applications :

    • Wang, Lu, and Ishihara (2018) found that 2,4-Bis(trifluoromethyl)phenylboronic acid is an effective catalyst for dehydrative amidation, demonstrating the utility of trifluoromethyl-substituted compounds in catalysis (Wang, Lu, & Ishihara, 2018).
    • Yu, Li, Lu, and Zheng (2018) discovered an enzyme derived from Burkholderia cenocepacia for efficient anti-Prelog’s bioreduction of 3,5-Bis(Trifluoromethyl) acetophenone, illustrating the potential biocatalytic applications of related compounds (Yu, Li, Lu, & Zheng, 2018).
  • Material Science and Polymer Applications :

    • Yin, Li, Yang, Yang, Fan, and Liu (2005) synthesized novel fluorine-containing polyimides using a fluorinated aromatic diamine monomer, highlighting the role of fluorinated compounds in the development of new materials (Yin, Li, Yang, Yang, Fan, & Liu, 2005).
    • Liu, Qian, Shi, Zhou, Cai, Li, and Yao (2017) prepared new poly(amide-imide)s with trifluoromethyl and chloride substituents, showcasing the importance of such compounds in creating polymers with specific thermal, dielectric, and optical properties (Liu, Qian, Shi, Zhou, Cai, Li, & Yao, 2017).

Safety And Hazards

When handling 2,5-Bis(trifluoromethyl)phenylacetonitrile, personal protective equipment/face protection should be worn . It should not get in eyes, on skin, or on clothing . Use only under a chemical fume hood . Do not breathe mist/vapors/spray . Do not ingest . If swallowed then seek immediate medical assistance .

properties

IUPAC Name

2-[2,5-bis(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F6N/c11-9(12,13)7-1-2-8(10(14,15)16)6(5-7)3-4-17/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNBXHKKVPKJER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378292
Record name 2,5-Bis(trifluoromethyl)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(trifluoromethyl)phenylacetonitrile

CAS RN

302911-99-5
Record name 2,5-Bis(trifluoromethyl)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 302911-99-5
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